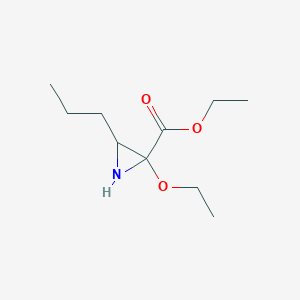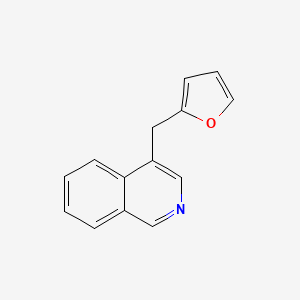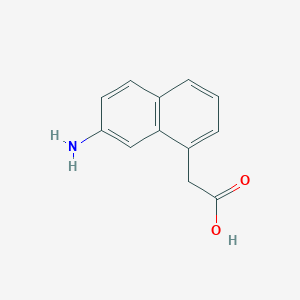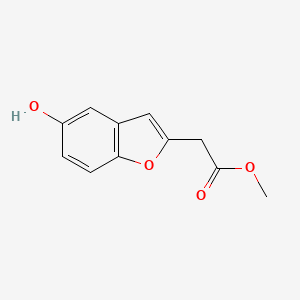![molecular formula C10H22O2Si B11896205 (2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal](/img/structure/B11896205.png)
(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal is an organic compound that features a tert-butyl(dimethyl)silyl protecting group attached to a butanal moiety. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal typically involves the protection of the hydroxyl group of a butanal derivative using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyl group can be selectively removed under mild acidic conditions or using fluoride ions, such as tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran, mild acids like acetic acid.
Major Products
Oxidation: (2S)-2-[tert-butyl(dimethyl)silyl]oxybutanoic acid.
Reduction: (2S)-2-[tert-butyl(dimethyl)silyl]oxybutanol.
Substitution: (2S)-2-hydroxybutanal.
Applications De Recherche Scientifique
(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes and alcohols.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal involves its reactivity as an aldehyde and the stability provided by the tert-butyl(dimethyl)silyl protecting group. The protecting group prevents unwanted side reactions, allowing for selective transformations at the aldehyde moiety. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-[tert-butyldimethylsilyl]oxybutanol
- (2S)-2-[tert-butyldiphenylsilyl]oxybutanal
- (2S)-2-[triisopropylsilyl]oxybutanal
Uniqueness
(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal is unique due to the specific steric and electronic properties imparted by the tert-butyl(dimethyl)silyl group. This protecting group offers a balance of stability and reactivity, making it suitable for a wide range of synthetic applications. The compound’s ability to undergo selective deprotection and its compatibility with various reaction conditions further enhance its utility in organic synthesis.
Propriétés
Formule moléculaire |
C10H22O2Si |
|---|---|
Poids moléculaire |
202.37 g/mol |
Nom IUPAC |
(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal |
InChI |
InChI=1S/C10H22O2Si/c1-7-9(8-11)12-13(5,6)10(2,3)4/h8-9H,7H2,1-6H3/t9-/m0/s1 |
Clé InChI |
NKHQBMYOUZUYKH-VIFPVBQESA-N |
SMILES isomérique |
CC[C@@H](C=O)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CCC(C=O)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B11896178.png)
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide](/img/structure/B11896190.png)


